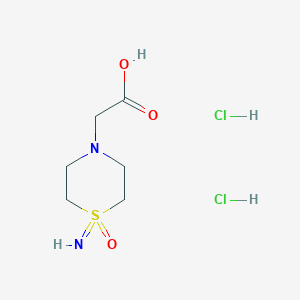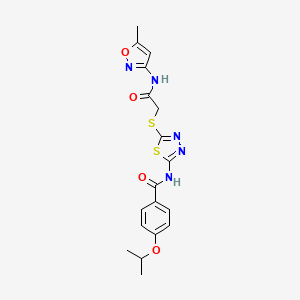
2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s description could vary based on its structure and properties .
Synthesis Analysis
The synthesis of similar compounds, such as imino-1,3-thiazinan-4-one derivatives, has been reported in the literature . These compounds are typically synthesized through a process involving N,N’-disubstituted thioureas and acryloyl chloride . The synthesis usually proceeds with good yield promoted by an electrogenerated base obtained with high current efficiency .Applications De Recherche Scientifique
Environmental Toxicity and Herbicide Research
- Global Trends in Herbicide Toxicity Studies: Research has identified global trends and gaps in studies on the toxicity of herbicides like 2,4-D, focusing on its environmental impact and toxicological profile. The United States leads in publications, with significant contributions from Canada and China. Future research is likely to concentrate on molecular biology, human exposure assessments, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Synthetic Methodologies
- Synthetic Routes and Structural Properties: A study on the synthesis of novel substituted thiazolidin-4-ones provides insights into the reaction mechanisms and structural properties of related thiazinan compounds. This research highlights the diversity of products that can be derived from chloral and amines, offering a foundation for further exploration of compounds like "2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid; dihydrochloride" (Issac & Tierney, 1996).
Analytical Chemistry Applications
- Hydroxyproline Analysis: Although not directly related, the analytical methodology for hydroxyproline, involving oxidation by chloramine-T and coupling with Ehrlich's aldehyde, showcases the type of detailed analytical work that could involve compounds like "2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid; dihydrochloride" for specific analytical applications (Stegemann & Stalder, 1967).
Mécanisme D'action
Target of Action
The primary targets of this compound are the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These targets play crucial roles in various physiological processes. The CB1 receptor is involved in the modulation of neurotransmitter release, while 11 βHSD1 plays a key role in the regulation of glucocorticoid action within cells .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to its target receptors, which can lead to changes in the receptor’s activity. The binding interaction mechanism of the compound with CB1 and 11 βHSD1 has been studied using molecular docking .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the interaction with the CB1 receptor can influence the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory . On the other hand, interaction with 11 βHSD1 can influence the glucocorticoid pathway, affecting processes such as inflammation and immune response .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For instance, modulation of the CB1 receptor can lead to changes in neurotransmitter release, potentially affecting neurological processes. Similarly, modulation of 11 βHSD1 can influence glucocorticoid action within cells, potentially affecting processes such as inflammation and immune response .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions. The stability of the compound in the CB1 and 11 βHSD1 microenvironments has been studied using molecular dynamics simulations .
Propriétés
IUPAC Name |
2-(1-imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.2ClH/c7-12(11)3-1-8(2-4-12)5-6(9)10;;/h7H,1-5H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXRPQJWRAMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CCN1CC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Imino-1-oxo-1,4-thiazinan-4-yl)acetic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol](/img/structure/B2909214.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2909216.png)
![5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2909219.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)
![2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2909223.png)


![(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2909226.png)

![4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B2909228.png)
![(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2909229.png)
![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2909232.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2909233.png)